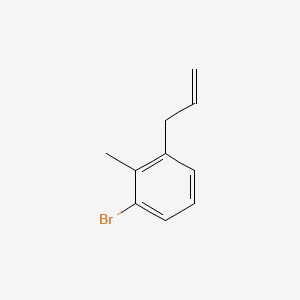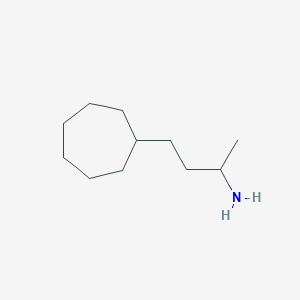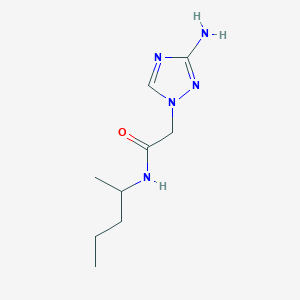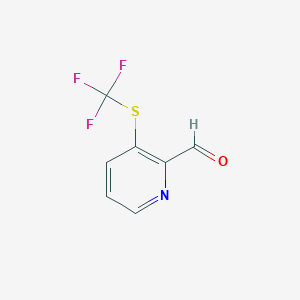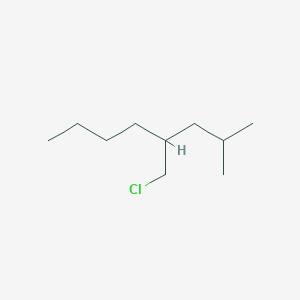
6-(Trifluoromethyl)indoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)indoline hydrochloride is a compound characterized by the presence of a trifluoromethyl group attached to the indoline ring. This compound, with the chemical formula C9H7F3N·HCl, is known for its applications in the fields of pharmaceuticals and agrochemicals . The trifluoromethyl group imparts unique properties to the compound, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indoline hydrochloride typically involves the reaction of 1-chloro-2-nitro-4-trifluoromethyl-benzene with cyano-(2-nitro-trifluoromethylphenyl)acetic acid benzyl ester. This intermediate is then converted to 6-trifluoromethyl-indole, followed by reduction to 6-trifluoromethyl-indoline . The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)indoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
6-(Trifluoromethyl)indoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-(Trifluoromethyl)indoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to various receptors, leading to its biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its therapeutic potential .
類似化合物との比較
Trifluoromethylindole: Shares the trifluoromethyl group but differs in the position of substitution.
Fluoroindoline: Contains fluorine atoms but lacks the trifluoromethyl group.
Trifluoromethylbenzene: A simpler structure with the trifluoromethyl group attached to a benzene ring.
Uniqueness: 6-(Trifluoromethyl)indoline hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H9ClF3N |
|---|---|
分子量 |
223.62 g/mol |
IUPAC名 |
6-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-2,5,13H,3-4H2;1H |
InChIキー |
XQSHGMSBEVCZLL-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=CC(=C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
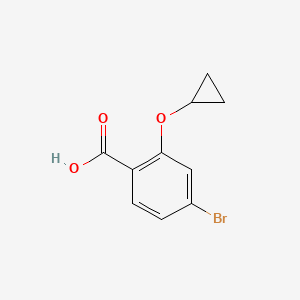
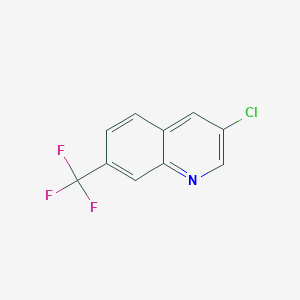
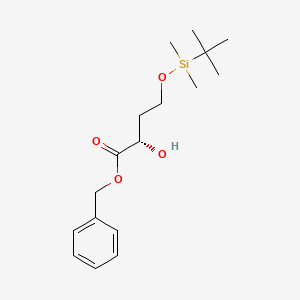
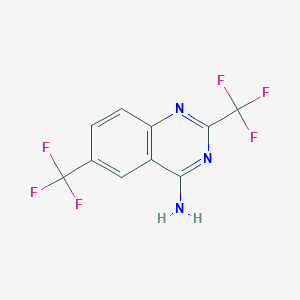
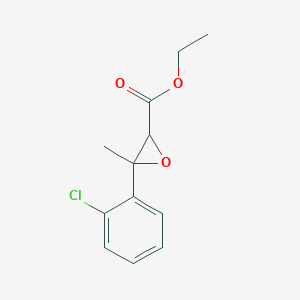
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
